molecular formula C19H24N4O2S2 B2688358 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea CAS No. 1396843-95-0

1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea

Cat. No.: B2688358
CAS No.: 1396843-95-0
M. Wt: 404.55
InChI Key: SONWSTTWENKSHE-UHFFFAOYSA-N
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Description

The compound 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea features a fused thiazolo[5,4-c]pyridine core, a 3-(phenylsulfanyl)propanoyl substituent at position 5, and a 3-(propan-2-yl)urea group at position 2. The thiazolo-pyridine scaffold is a bicyclic heterocycle known for its role in modulating biological activity, particularly in kinase inhibition and angiogenesis regulation . Despite its structural complexity, direct biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

1-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-13(2)20-18(25)22-19-21-15-8-10-23(12-16(15)27-19)17(24)9-11-26-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONWSTTWENKSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea typically involves multi-step organic synthesisThe final step involves the addition of the isopropylurea moiety under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo-Pyridine/Pyrimidine Derivatives with Urea Substituents

Compounds sharing the thiazolo-heterocycle core and urea functionality are well-documented in angiogenesis inhibition. For example:

  • 3l and 3m (thiazolo[5,4-d]pyrimidine derivatives) exhibited potent anti-angiogenic activity in HUVEC assays, with IC50 values of 1.65 μM and 3.52 μM , respectively . These compounds feature a chlorophenyl group and either a methyl or methoxy substituent on the urea-linked aromatic ring. The electron-withdrawing chlorine likely enhances target binding, while methoxy groups may improve solubility.

In contrast, the target compound substitutes the pyrimidine ring with a pyridine core and replaces the chlorophenyl group with a phenylsulfanyl-propanoyl chain.

Table 1: Key Structural and Activity Comparisons
Compound Core Structure Substituents Biological Activity (IC50) Reference
Target Compound Thiazolo[5,4-c]pyridine 3-(PhS)propanoyl, iPr-urea Unknown -
3l () Thiazolo[5,4-d]pyrimidine 4-Cl-phenyl, methyl, urea 1.65 μM (HUVEC)
3m () Thiazolo[5,4-d]pyrimidine 4-Cl-phenyl, 4-OMe-phenyl, urea 3.52 μM (HUVEC)

Sulfanyl-Linked Analogues

The 3-(phenylsulfanyl)propanoyl group in the target compound is structurally analogous to sulfanyl-containing derivatives such as 3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid ().

Isopropyl Urea Derivatives

The 3-(propan-2-yl)urea group in the target compound is a common pharmacophore in kinase inhibitors. For instance, 1-[4-[4-[(3S)-3-methylmorpholin-4-yl]-6-[1-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]cyclopropyl]pyrimidin-2-yl]phenyl]-3-(1,2,4-thiadiazol-5-yl)urea () utilizes a urea group for hydrogen bonding with ATP-binding pockets. The isopropyl substituent in the target compound may optimize lipophilicity, balancing solubility and cellular uptake .

Biological Activity

The compound 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolopyridine core combined with a phenylsulfanyl group and a urea moiety. Below is a summary of its chemical properties:

PropertyDescription
IUPAC Name1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea
Molecular FormulaC19H24N4O2S2
Molecular Weight396.55 g/mol
CAS Number1396843-95-0

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities or receptor interactions leading to effects on cell proliferation and apoptosis. The presence of the thiazolo[5,4-c]pyridine structure is particularly significant due to its known pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiazolopyridines exhibit notable anticancer properties. For example, compounds similar to 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea have been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Effects

Thiazole-containing compounds are also recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . The phenylsulfanyl group in this compound may enhance its lipophilicity and facilitate membrane penetration.

Neuroprotective Potential

The neuroprotective effects of related thiazole compounds have been documented in several studies. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation . The specific neuroprotective mechanisms of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea remain to be fully elucidated but are an area of active research.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar thiazole derivatives:

  • Anticancer Study : A study evaluated the anticancer effects of thiazole derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Antimicrobial Activity : Another study focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications in the side chains significantly affected their antibacterial potency .
  • Neuroprotective Effects : Research involving animal models demonstrated that certain thiazole derivatives could protect against neurotoxicity induced by glutamate through antioxidant mechanisms .

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